2,2,4,4-Tetramethyl-1,3-cyclobutanediol
Overview
Description
2,2,4,4-Tetramethyl-1,3-cyclobutanediol is a chemical compound that is part of the cyclobutanone family, which is characterized by a four-membered ring structure with ketone functionalities. The compound's derivatives and related structures have been the subject of various studies due to their interesting chemical properties and potential applications in organic synthesis.
Synthesis Analysis
The synthesis of cyclobutanone derivatives can be achieved through various methods. One such method involves the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition of 3-alkoxycyclobutanones with aldehydes or ketones, as reported in one study . This process allows for the regioselective and diastereoselective formation of bicyclic compounds. Another approach to synthesizing related structures is the intramolecular Wittig reaction, which has been used to prepare tetraalkyl cyclobutene-1,2,3,4-tetracarboxylates, which can undergo electrocyclic ring-opening reactions to produce 1,3-dienes .
Molecular Structure Analysis
The molecular structure of cyclobutanone derivatives can be quite complex. For instance, the crystal structure of a related compound, 1,2,3,4-tetramethylcyclobutadiene-nickel dichloride, has been determined to be monoclinic with specific cell dimensions and space group. The cyclobutadiene ring in this compound is planar and appears to be square or nearly so, with the methyl groups displaced outwards due to steric interference .
Chemical Reactions Analysis
Cyclobutanone derivatives undergo various chemical reactions depending on the reaction conditions and the nucleophilicity of the attacking species. For example, the reaction of 2,2,4,4-tetramethyl-1,3-cyclobutanedione with primary amines can lead to the formation of N-substituted imines, which can be hydrolyzed to amides in the presence of water . Additionally, the reaction of 2,2,4,4-tetramethyl-3-thiocyclobutanone S-methylide with polymerizable olefins via [3 + 2] cycloaddition has been shown to proceed through a polar, two-step mechanism with a zwitterionic intermediate .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutanone derivatives are influenced by their molecular structure. For example, the photoelectron spectra of 3,3,4,4-tetramethyl-1,2-bis(methoxyimino)cyclobutane isomers reveal the effect of the orientation of methoxy groups on the energy of the π levels and the order of the lone-pair levels . These properties are essential for understanding the reactivity and potential applications of these compounds in organic synthesis.
Scientific Research Applications
Synthesis Technology and Application Status
- 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO) can be synthesized to create polyesters with higher glass transition temperature, good weather resistance, and hydrolysis resistance. The synthesis involves pyrolyzing isobutyric acid or isobutyric anhydride into dimethylketene, followed by dimerization and hydrogenation. The technology is mainly monopolized by Eastman Chemical Company in the USA (Lou Yang, 2013).
Separation and Identification Techniques
- Gas chromatography-mass spectrometry can separate and identify cis- and trans-2,2,4,4-tetramethyl-1,3-cyclobutanediol isomers. Silyl derivatives are used for this process, showing significant reactivity differences, allowing for the identification of these isomers (B. Török, Z. Szegletes, & Á. Molnár, 1994).
Alternative to Bisphenol A in Polymers
- Polymers based on 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) exhibit excellent thermal stability, mechanical properties, and optical clarity. TMCD can replace bisphenol A in polycarbonates and polyesters, generating interest in both commercial and academic fields (Daniel J. Burke et al., 2012).
Polyformals Properties
- The polyformal of 2,2,4,4-tetramethyl-1,3-cyclobutanediol shows unusual properties, like a reversible transition in its crystalline phase and high resistance to hydrolysis. Its physical properties have been studied in various forms, including molded specimens, films, and fibers (W. Jackson & J. Caldwell, 1963).
properties
IUPAC Name |
2,2,4,4-tetramethylcyclobutane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(2)5(9)8(3,4)6(7)10/h5-6,9-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXGHZNSUOHCLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C1O)(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044908, DTXSID301263004 | |
Record name | 2,2,4,4-Tetramethylcyclobutane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044908 | |
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Record name | cis-2,2,4,4-Tetramethyl-1,3-cyclobutanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301263004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl- | |
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Product Name |
2,2,4,4-Tetramethyl-1,3-cyclobutanediol | |
CAS RN |
3010-96-6, 2694-23-7, 3039-96-1 | |
Record name | Tetramethyl-1,3-cyclobutanediol | |
Source | CAS Common Chemistry | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanediol, trans- | |
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Record name | 2,2,4,4-Tetramethylcyclobutane-1,3-diol | |
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Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanediol, cis- | |
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Record name | NSC92373 | |
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Record name | 3010-96-6 | |
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Record name | 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl- | |
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Record name | 2,2,4,4-Tetramethylcyclobutane-1,3-diol | |
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Record name | cis-2,2,4,4-Tetramethyl-1,3-cyclobutanediol | |
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Record name | 2,2,4,4-tetramethylcyclobutane-1,3-diol, mixed isomers | |
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Record name | 2,2,4,4-tetramethylcyclobutane-1,3-diol | |
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Record name | 2,2,4,4-TETRAMETHYL-1,3-CYCLOBUTANEDIOL, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | 2,2,4,4-TETRAMETHYL-1,3-CYCLOBUTANEDIOL, CIS- | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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